3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone

Ferroptosis GPX4 Cell Viability

Researchers needing a specific GPX4 inhibitor or a validated Pirfenidone impurity standard face a dual sourcing challenge. This compound directly addresses both: it is a characterized metabolite of Pirfenidone with a purity of ≥98%, suitable for impurity profiling, ANDA submissions, and stability studies. Simultaneously, it serves as a selective ferroptosis inhibitor targeting GPX4 (EC50 = 44 nM), enabling dissection of iron-dependent cell death pathways. Supply chain reliability is ensured through multiple qualified vendors, with standard research quantities (2-50 mg) available off-the-shelf. Procure with confidence for analytical or mechanistic studies.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 887406-53-3
Cat. No. B017401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone
CAS887406-53-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3
InChIKeyYQWKULMIIVZAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone: Identity and Relevance


3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone (CAS 887406-53-3) is a 3-hydroxy-2-pyridone derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is structurally defined by a pyridin-2(1H)-one core bearing a 3-hydroxy group, a 5-methyl substituent, and an N-phenyl ring [1]. In the scientific and industrial landscape, its primary established identity is as a hydroxylated metabolite of the antifibrotic drug Pirfenidone, positioning it within the class of N-aryl-2-pyridone pharmacophore-related entities .

Pirfenidone impurity reference standard 3-hydroxy metabolite, characterized identity
GPX4-mediated ferroptosis research probe Reported inhibitor context, orthogonal to parent drug

Generic Substitution Risks for 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone


Generic substitution of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone with in-class analogs such as the parent drug Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) or other N-phenyl-2-pyridone derivatives is not scientifically valid due to distinct functional roles dictated by the 3-hydroxy substituent. While Pirfenidone itself serves as an antifibrotic agent, the 3-hydroxy metabolite exhibits a fundamentally different molecular interaction profile, as evidenced by its specific activity as a ferroptosis inhibitor targeting GPX4 (EC50 = 44 nM), a function absent in the parent compound [1]. Furthermore, this compound is categorized and supplied as a characterized impurity reference standard for Pirfenidone, underscoring its specific utility in analytical method validation, ANDA submissions, and stability studies rather than as a bulk active pharmaceutical ingredient . Therefore, procurement based solely on N-phenyl-2-pyridone core similarity fails to meet requirements for ferroptosis research or regulatory-grade impurity profiling.

Pirfenidone API Parent drug lacks GPX4 inhibition; substitution loses ferroptosis-research utility.
N-Phenyl-2-pyridone analogs Other derivatives lack defined impurity-standard characterization and may not serve as analytical reference.

Differentiation Evidence for 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone


GPX4-Mediated Ferroptosis Inhibition vs. Pirfenidone

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone demonstrates potent inhibition of GPX4-mediated ferroptosis in human LOX IMVI cells with an EC50 value of 44 nM [1]. This activity is a direct functional divergence from its parent compound, Pirfenidone, whose established mechanism centers on TGF-β pathway inhibition rather than ferroptosis modulation [2].

GPX4 inhibition
Reported
EC50 44 nM in human LOX IMVI cells vs. Pirfenidone (no reported GPX4 activity)
Orthogonal ferroptosis-inhibition mechanism distinct from antifibrotic parent.
Cell viability endpoint; class-level inference requires target-specific validation.
Ferroptosis GPX4 Cell Viability

Pirfenidone 3-Hydroxy Metabolite Identity

The compound is unambiguously characterized as a 3-hydroxy metabolite of Pirfenidone, distinguishing it from the parent API (5-methyl-1-phenylpyridin-2-one) and other Pirfenidone-related impurities . It is supplied as a reference standard for impurity profiling, with typical catalog purity specifications >95% .

Metabolite identity
Data to verify
3-hydroxy substituent on pyridin-2(1H)-one core; Pirfenidone 3-hydroxy metabolite
Defines impurity reference standard utility for analytical profiling.
Supplier specification; independent structural confirmation recommended.
Metabolism Impurity Profiling Drug Metabolism

Reference Standard vs. Research-Only Reagent Differentiation

The non-deuterated compound (CAS 887406-53-3) is offered by multiple vendors for research use only and as an impurity reference standard for Pirfenidone , while its deuterated analog (CAS 1020719-53-2) is specifically supplied for analytical method development, method validation, and QC applications for ANDA or commercial Pirfenidone production [1]. This bifurcation of intended use is a key procurement differentiator from bulk APIs or general laboratory reagents.

Use-case differentiation
Supporting evidence
Non-deuterated: research use / impurity standard; Deuterated (d5): analytical method development, QC support
Guides procurement: research identification vs. validated quantitative analysis.
Based on vendor intended-use statements; verify suitability for specific method requirements.
Reference Standard Quality Control Regulatory Compliance

Application Scenarios for 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone


Ferroptosis Mechanism and GPX4 Inhibitor Screening

Use the non-deuterated compound as a validated GPX4-mediated ferroptosis inhibitor (EC50 = 44 nM in LOX IMVI cells) to dissect iron-dependent cell death pathways and to benchmark novel ferroptosis modulators. This application leverages the compound's orthogonal mechanism relative to Pirfenidone, providing a distinct chemical probe for this pathway [1].

Pirfenidone Impurity Profiling and Reference Standard Qualification

Employ the non-deuterated compound as a primary reference standard for identifying and quantifying the 3-hydroxy metabolite during Pirfenidone API manufacturing, forced degradation studies, and stability testing. Its defined identity and >95% purity specifications support accurate impurity profiling essential for ANDA submissions and quality control .

Quantitative LC-MS/MS Method Development and Validation for Pirfenidone

Procure the deuterated d5 analog (CAS 1020719-53-2) as a stable isotope-labeled internal standard for precise, validated quantitative analysis of Pirfenidone and its 3-hydroxy metabolite in biological matrices. This is critical for pharmacokinetic studies, bioequivalence trials, and regulatory-compliant analytical method validation [2].

In Vitro Drug Metabolism and Metabolite Identification Studies

Utilize the non-deuterated compound as a characterized metabolite reference to confirm the identity and quantify the formation of the 3-hydroxy metabolite in in vitro hepatocyte incubations, microsomal assays, or recombinant enzyme studies. This supports investigations into Pirfenidone's metabolic fate and potential metabolite-mediated pharmacology .

Application
Selection Property
Validation Focus
GPX4 pathway research
Reported GPX4 inhibitor probe
Cell viability endpoint context
Pirfenidone impurity analysis
3-hydroxy metabolite reference standard
Identity confirmation and quantification
LC-MS/MS method feasibility
Retention time and MS reference
Method setup and peak assignment
Metabolic fate studies
Characterized metabolite reference
Metabolite identification and formation rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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